Indole-2-Carboxamide Regiochemistry: Differentiation from the Indole-3-Carboxamide Positional Isomer
The target compound bears the carboxamide substituent at the indole C2 position, whereas the commercially available positional isomer N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide (CAS 1144456-69-8) has the carboxamide at C3 . In the indole-2-carboxamide class, the C2-carboxamide orientation places the carbonyl group in conjugation with the indole C2–C3 double bond, altering the electronic distribution and hydrogen-bonding geometry of the amide relative to the C3-carboxamide isomer. In structurally related IKK2 inhibitor indole carboxamide patents (GlaxoSmithKline; US20070254873 and US20080269291), the C2-carboxamide configuration is explicitly specified in the generic Formula I as essential for kinase inhibitory activity [1][2]; C3-substituted indole analogs are excluded from the claims. This regiochemical constraint is consistent with crystallographic evidence from the broader indole-2-carboxamide class where the C2-carbonyl engages in a conserved hydrogen-bond network with the kinase hinge region [2].
| Evidence Dimension | Indole carboxamide substitution position (C2 vs C3) |
|---|---|
| Target Compound Data | Indole-2-carboxamide (C2 substitution) |
| Comparator Or Baseline | N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide (CAS 1144456-69-8; C3 substitution) |
| Quantified Difference | Regiochemical isomerism; C2-carboxamide is required in IKK2 inhibitor pharmacophore per patent SAR [1][2]; quantitative potency data for the 3-carboxamide isomer in IKK2 assays is not available, consistent with its exclusion from the IKK2 patent claims |
| Conditions | IKK2 inhibitor pharmacophore analysis based on patent disclosures US20070254873 and US20080269291 |
Why This Matters
Procurement of the correct C2-carboxamide regioisomer is critical for any program targeting IKK2 or other indole-2-carboxamide-recognizing proteins; the C3 isomer is structurally incapable of recapitulating the C2-carboxamide hydrogen-bond geometry required for hinge-region engagement in kinase targets.
- [1] Kerns JK, et al. (Glaxo Group Limited). Chemical Compounds. US Patent Application US20070254873A1. Indole carboxamide derivatives as IKK2 inhibitors. Published November 1, 2007. View Source
- [2] Kerns JK, et al. (Glaxo Group Limited). Chemical Compounds. US Patent Application US20080269291A1. Indole carboxamide derivatives as IKK2 inhibitors. Published October 30, 2008. View Source
